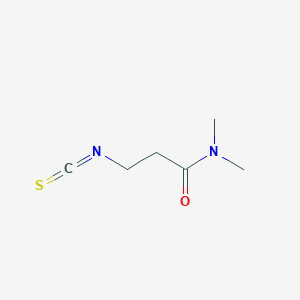

3-isothiocyanato-N,N-dimethylpropanamide

Beschreibung

3-Isothiocyanato-N,N-dimethylpropanamide is a specialized organic compound characterized by a propanamide backbone substituted with an isothiocyanate (-N=C=S) group at the 3-position and N,N-dimethylamine functionality. This structure confers unique reactivity, particularly in forming thiourea derivatives via nucleophilic addition with amines, making it valuable in synthetic chemistry and pharmaceutical intermediates . The compound is commercially available as a high-purity building block for organic synthesis, though detailed physicochemical data (e.g., boiling point, solubility) remain unreported in the provided evidence. Its isothiocyanate group distinguishes it from other N,N-dimethylpropanamide derivatives, enabling applications in conjugation reactions and materials science.

Eigenschaften

IUPAC Name |

3-isothiocyanato-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWKEVYFKUZQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-isothiocyanato-N,N-dimethylpropanamide typically involves the reaction of N,N-dimethylpropanamide with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

Starting Materials: N,N-dimethylpropanamide and thiophosgene.

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition of thiophosgene.

Procedure: Thiophosgene is added dropwise to a solution of N,N-dimethylpropanamide in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 3-isothiocyanato-N,N-dimethylpropanamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-isothiocyanato-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.

Hydrolysis: In the presence of water or aqueous acids, the isothiocyanate group can hydrolyze to form amides and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Thioureas: Formed by reaction with amines.

Carbamates: Formed by reaction with alcohols.

Dithiocarbamates: Formed by reaction with thiols.

Amides: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-isothiocyanato-N,N-dimethylpropanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the modification of biomolecules such as proteins and peptides. It is used to introduce isothiocyanate groups into biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-isothiocyanato-N,N-dimethylpropanamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as the amino groups of proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-isothiocyanato-N,N-dimethylpropanamide with structurally related N,N-dimethylpropanamide derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Analysis

| Compound Name | Substituent(s) | Key Functional Groups |

|---|---|---|

| 3-Isothiocyanato-N,N-dimethylpropanamide | Isothiocyanate (-N=C=S) | Amide, isothiocyanate |

| 3-Methoxy-N,N-dimethylpropanamide (KJCMPA) | Methoxy (-OCH₃) | Amide, ether |

| 3-(2-Aminophenyl)-N,N-dimethylpropanamide | 2-Aminophenyl | Amide, aromatic amine |

| (2R)-2-Hydroxy-N,N-dimethylpropanamide | Hydroxyl (-OH) | Amide, hydroxyl, stereocenter |

Physicochemical Properties

*Calculated based on molecular formula; experimental data unavailable in evidence.

Research Findings and Trends

- Reactivity vs. Stability : The isothiocyanate group’s high reactivity contrasts with the methoxy group’s stability, defining their roles in synthesis (reactive intermediate) vs. solvents (stable medium).

- Toxicity Trade-offs : KJCMPA’s reduced toxicity highlights industry shifts toward safer alternatives, whereas isothiocyanate derivatives remain niche due to handling challenges.

- Thermal Behavior: The aminophenyl derivative’s high predicted boiling point (361.1°C) suggests utility in high-temperature processes, unlike the hydroxylated analog’s polarity-driven applications.

Biologische Aktivität

3-Isothiocyanato-N,N-dimethylpropanamide, a compound derived from isothiocyanates, is known for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Isothiocyanates are biologically active compounds found in cruciferous vegetables and have been studied for their role in chemoprevention.

Chemical Structure

The chemical formula for 3-isothiocyanato-N,N-dimethylpropanamide is CHNS. The structure includes a propanamide backbone with an isothiocyanate functional group, which is responsible for its biological activity.

The mechanism of action of 3-isothiocyanato-N,N-dimethylpropanamide involves several pathways:

- Induction of Apoptosis : This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a role in gene expression regulation.

Anticancer Properties

Research indicates that 3-isothiocyanato-N,N-dimethylpropanamide possesses significant anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, it has been reported to reduce the viability of MCF-7 (breast cancer) and HT-29 (colon cancer) cells significantly (IC50 values ranging from 10 to 30 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| A549 (Lung) | 25 |

Antimicrobial Activity

3-Isothiocyanato-N,N-dimethylpropanamide has also shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have indicated that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 50 to 100 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 80 |

Case Study 1: Cancer Cell Proliferation

A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with 3-isothiocyanato-N,N-dimethylpropanamide.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against various bacterial strains. The results indicated that it effectively reduced bacterial load in infected wounds, suggesting its potential use as a topical antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.